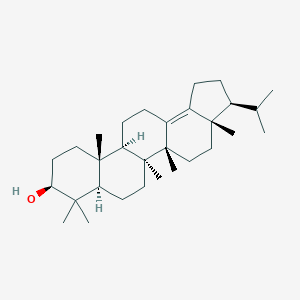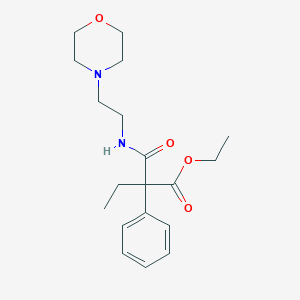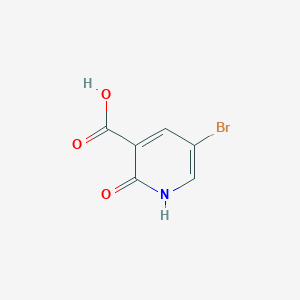
5-Bromo-2-hydroxynicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
An improved method for the large-scale preparation of 5-bromo-2-hydroxynicotinic acid involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, generated from sodium bromide and commercial bleach, offering a safer alternative to using hazardous elemental bromine. This process yields high purity 5-bromo-2-hydroxynicotinic acid efficiently (Haché, Duceppe, & Beaulieu, 2002).
Molecular Structure Analysis
The molecular structure of zinc(II) coordination polymers with 5-hydroxynicotinic acid has been studied, revealing a two-dimensional covalent structure. Such structures showcase the versatility of 5-hydroxynicotinic acid in forming complex coordination polymers, hinting at the complex nature of its brominated counterpart (Zhang, Jin, Chen, Hong-Ji, Huang, & Jing, 2011).
Chemical Reactions and Properties
The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine in an ionic liquid demonstrates the reactivity of brominated pyridines, like 5-bromo-2-hydroxynicotinic acid, under electrochemical conditions. This provides insights into the chemical properties and reactivity of such compounds (Feng, Huang, Liu, & Wang, 2010).
Physical Properties Analysis
The solid-state identity and polymorphism of 2-hydroxynicotinic acid, closely related to 5-bromo-2-hydroxynicotinic acid, have been explored. This study provides valuable information on the polymorphic forms, indicating potential variations in physical properties that could also be relevant for its brominated derivative (Long, Zhou, Theiss, Siegler, & Li, 2015).
Chemical Properties Analysis
Research into the spectral characteristics of 2-hydroxynicotinic acid under different conditions sheds light on the behavior of hydroxynicotinic acids, including 5-bromo-2-hydroxynicotinic acid, in various solvents and under different pH conditions. This information is critical for understanding the chemical properties and reactivity of such compounds (Dogra, 2005).
Wissenschaftliche Forschungsanwendungen
Electrocatalysis : Silver cathodes exhibit a significant electrocatalytic effect for the reduction of 2-amino-5-bromopyridine, leading to substantial yields of 6-aminonicotinic acid, a derivative of 5-Bromo-2-hydroxynicotinic acid (Gennaro et al., 2004). Another study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, producing high yields of 6-aminonicotinic acid (Feng et al., 2010).
Biodegradation and Environmental Impact : Mycobacterium sp. BA can utilize 5-chloro-2-hydroxynicotinic acid as its sole carbon and energy source, indicating its potential for environmental bioremediation (Tibbles et al., 1989).
Material Science and Luminescence : Modified 2-hydroxynicotinic acid bridge molecules show potential in creating organic-inorganic hybrid materials with strong luminescent properties (Wang & Yan, 2006).
Biomedical Research : Derivatives of 5-Bromo-2-hydroxynicotinic acid exhibit anti-proliferative activity in vitro, with potential applications in cancer research (Liszkiewicz et al., 2003).
Pharmaceutical Applications : Certain derivatives have been found to have cardioprotective actions, showing potential in the development of heart-related medications (Danilenko, 2017).
Enzymology and Biochemistry : The enzyme 6-hydroxynicotinate 3-monooxygenase catalyzes the oxidative decarboxylation of 6-hydroxynicotinate, offering insights into enzymatic pathways that could be harnessed in various fields, including agriculture and cancer treatment (Nakano et al., 1999).
Chemistry and Synthesis : The synthesis of 5-Bromo-2-hydroxynicotinic acid has been improved to provide high yields without using hazardous elemental bromine, making the process safer and more environmentally friendly (Haché et al., 2002).
Wirkmechanismus
Target of Action
It is known to be an antibacterial agent with a broad spectrum of activity
Biochemical Pathways
Given its antibacterial properties, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-hydroxynicotinic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
Eigenschaften
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOTADLHQJPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377257 | |
| Record name | 5-bromo-2-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxynicotinic acid | |
CAS RN |
104612-36-4 | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104612-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the new synthesis method for 5-bromo-2-hydroxynicotinic acid?
A1: The new method utilizes sodium hypobromite generated in situ from sodium bromide and commercial bleach, eliminating the need for hazardous elemental bromine. [] This approach offers significant safety advantages for large-scale production. Additionally, the procedure provides high yields of pure 5-bromo-2-hydroxynicotinic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



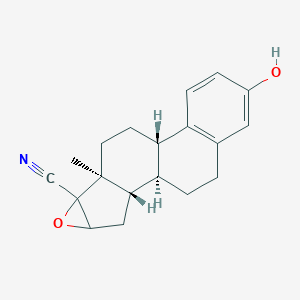

![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)

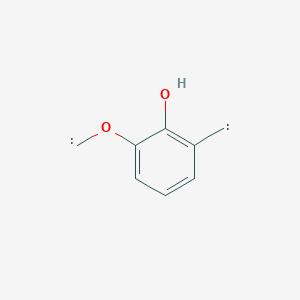

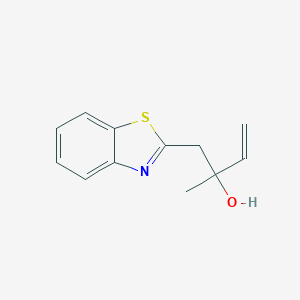

![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
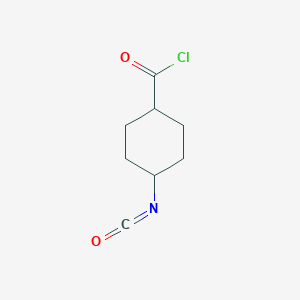

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
